molecular formula C14H18N2O2 B11865152 Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester CAS No. 100836-78-0

Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester

Cat. No.: B11865152
CAS No.: 100836-78-0
M. Wt: 246.30 g/mol
InChI Key: VIGWHXBGCBEOBU-UHFFFAOYSA-N
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Description

Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester is a chemical compound known for its unique structure and properties It is a derivative of carbamic acid and features a complex bicyclic structure that includes a quinolizine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester typically involves the reaction of the corresponding amine with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Amine+Methyl chloroformateCarbamic acid ester+HCl\text{Amine} + \text{Methyl chloroformate} \rightarrow \text{Carbamic acid ester} + \text{HCl} Amine+Methyl chloroformate→Carbamic acid ester+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, ethyl ester
  • Carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, propyl ester

Uniqueness

The uniqueness of carbamic acid, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, methyl ester lies in its specific structure and the resulting chemical properties. Compared to its analogs, the methyl ester variant may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

CAS No.

100836-78-0

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

methyl N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)carbamate

InChI

InChI=1S/C14H18N2O2/c1-18-14(17)15-12-8-10-4-2-6-16-7-3-5-11(9-12)13(10)16/h8-9H,2-7H2,1H3,(H,15,17)

InChI Key

VIGWHXBGCBEOBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC2=C3C(=C1)CCCN3CCC2

Origin of Product

United States

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